molecular formula C3H6O4S B1587717 METHANESULFONYLACETIC ACID CAS No. 2516-97-4

METHANESULFONYLACETIC ACID

Cat. No.: B1587717
CAS No.: 2516-97-4
M. Wt: 138.14 g/mol
InChI Key: NYEHUAQIJXERLP-UHFFFAOYSA-N
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Description

Methanesulfonylacetic acid, with the chemical formula C₃H₆O₄S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its methanesulfonyl and acetic acid functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonylacetic acid can be synthesized through various methods. One common approach involves the reaction of methanesulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of methanesulfonic acid as a starting material. Methanesulfonic acid is produced through the oxidation of dimethyl sulfide with nitric acid, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methanesulfonylacetic acid involves its ability to act as a strong acid and a nucleophile. It can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, its methanesulfonyl group can participate in nucleophilic substitution reactions, forming stable intermediates and products .

Biological Activity

Methanesulfonylacetic acid (MSA) is a compound of increasing interest due to its biological activity and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of MSA, highlighting its interactions with microorganisms, its role in asthma studies, and its efficacy as a topical agent.

This compound is an alkanesulfonic acid characterized by the molecular formula CH4O3S\text{CH}_4\text{O}_3\text{S} and a molecular weight of 96.1 g/mol. Its structure includes a methyl group attached to a sulfonic acid functional group, making it a potent acid with hygroscopic properties that can influence biological systems significantly.

MSA as a Carbon Source

Research indicates that MSA can serve as a sole carbon and energy source for certain methylotrophic bacteria, such as Methylosulfonomonas methylovora. This bacterium utilizes MSA through a specialized enzyme system known as MSA monooxygenase (MSAMO), which oxidizes MSA to formaldehyde, subsequently entering metabolic pathways that lead to energy production .

Table 1: Enzymatic Activity of MSAMO

Enzyme ComponentMolecular Weight (kDa)Function
MsmA48Hydroxylase
MsmB20Hydroxylase
MsmC-Ferredoxin component
MsmD38Reductase

The oxidation process is crucial for the growth of these bacteria in environments where MSA is present. The specific activities of MSAMO suggest a restricted substrate range, primarily targeting short-chain aliphatic sulfonates .

Role in Asthma Research

Recent studies have investigated the presence of this compound in exhaled breath condensate (EBC) as a potential biomarker for asthma. In one study, the correlation between levels of various volatile organic compounds (VOCs), including this compound, and asthma exacerbations was explored. Although results indicated variability, there was some evidence suggesting that specific VOCs could be associated with acute asthma attacks .

Table 2: VOC Levels in Asthma Studies

CompoundCorrelation with Asthma Attack
This compoundModerate
8-IsoprostaneHigh

Efficacy as a Topical Agent

Methanesulfonic acid has been tested for its effectiveness as a topical wound agent. A formulation containing MSA demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. Its hygroscopic nature allows it to dehydrate microbial cells effectively, leading to cell death .

Case Study: Topical Application of MSA

In vitro models showed that an MSA-based gel formulation could eradicate biofilm structures commonly associated with chronic wounds. The mechanism involves the desiccation of microbial cells, disrupting their membrane integrity and leading to cell lysis .

Environmental Impact and Biodegradability

MSA exhibits commendable biodegradability, making it suitable for environmental applications. Studies have shown that it can be readily degraded by activated sludge in wastewater treatment processes, achieving over 86% degradation within 28 days under aerobic conditions . This property is essential for reducing environmental pollution and enhancing sustainability.

Properties

IUPAC Name

2-methylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHUAQIJXERLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395674
Record name 2-(Methylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-97-4
Record name (Methylsulfonyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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